1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea

Description

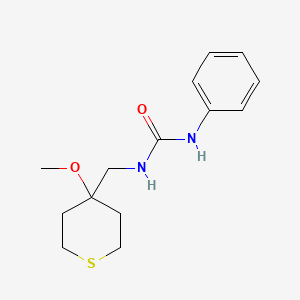

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea is a urea derivative featuring a methoxy-substituted tetrahydrothiopyran ring linked via a methyl group to the urea backbone. Its structure combines a sulfur-containing heterocycle (thiopyran) with a phenylurea moiety, which may influence its physicochemical properties, metabolic stability, and biological activity. The methoxy group at the 4-position of the thiopyran ring contributes to electronic modulation, while the sulfur atom enhances lipophilicity compared to oxygenated analogs .

Properties

IUPAC Name |

1-[(4-methoxythian-4-yl)methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-18-14(7-9-19-10-8-14)11-15-13(17)16-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVISMAATYESPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea typically involves the following steps:

-

Formation of the Methoxytetrahydrothiopyran Ring: : This can be achieved through the reaction of a suitable thiol with an epoxide under acidic or basic conditions to form the tetrahydrothiopyran ring. Methoxylation is then performed using methanol and an acid catalyst.

-

Attachment of the Phenylurea Group: : The methoxytetrahydrothiopyran intermediate is then reacted with phenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the urea moiety using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Studies: It can be used to study the interactions of thiopyran-containing compounds with biological systems, providing insights into their potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxytetrahydrothiopyran ring and phenylurea moiety can interact with different binding sites, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Forchlorfenuron (1-(2-Chloropyridin-4-yl)-3-phenylurea)

- Structural Differences : Forchlorfenuron replaces the thiopyran group with a 2-chloropyridinyl substituent. The chlorine atom is electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.

- Biological Activity : Forchlorfenuron is a plant growth regulator that enhances cell division. Its chloropyridine group facilitates strong binding to cytokinin receptors, whereas the thiopyran moiety in the target compound may alter receptor affinity due to differences in steric bulk and electronic effects .

| Property | 1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea | Forchlorfenuron |

|---|---|---|

| Molecular Weight | ~322 g/mol (estimated) | 245.67 g/mol |

| LogP (Lipophilicity) | Higher (due to thiopyran sulfur) | Moderate (chloropyridine) |

| Metabolic Stability | Likely high (resistant to oxidation) | Moderate (prone to hydroxylation) |

1-(2-Methylcyclohexyl)-3-phenylurea

- Structural Differences : This analog replaces the thiopyran ring with a 2-methylcyclohexyl group, introducing a bulky aliphatic substituent.

- Physicochemical Impact : The cyclohexyl group increases hydrophobicity (higher LogP) but reduces hydrogen-bonding capacity compared to the thiopyran’s sulfur and methoxy groups. This may limit solubility in aqueous environments .

| Property | 1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea | 1-(2-Methylcyclohexyl)-3-phenylurea |

|---|---|---|

| Solubility | Moderate (thiopyran enhances polarity) | Low (highly hydrophobic) |

| Binding Interactions | Potential for sulfur-mediated van der Waals interactions | Steric hindrance dominates |

Thiopyran Ring Analogs

Dihydro-2H-thiopyran-3(4H)-one

- Structural Differences : Lacks the methoxy and urea groups but retains the thiopyran core.

4-Methyltetrahydro-2H-thiopyran-4-ol

- Structural Differences : Features a hydroxyl group at the 4-position instead of methoxy.

- Physicochemical Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the methoxy-substituted target compound .

Factor VIIa Inhibitors

A structurally related phenylurea derivative (1-[[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]-3-phenylurea) binds to Factor VIIa via hydrophobic interactions and hydrogen bonding.

Biological Activity

The compound 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea is a derivative of phenylurea with a tetrahydrothiopyran moiety. This structure suggests potential biological activities, particularly in the field of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea can be represented as follows:

Antidiabetic Activity

Research indicates that compounds similar to 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea may exhibit antidiabetic properties. Specifically, studies have shown that related urea derivatives can act as dual inhibitors of sodium-glucose co-transporter 1 and 2 (SGLT1/2), which are critical in glucose reabsorption in the kidneys. The inhibition of these transporters can lead to decreased blood glucose levels, making such compounds promising candidates for diabetes management .

The proposed mechanism through which this compound exerts its effects involves modulation of glucose transport pathways. By inhibiting SGLT1 and SGLT2, it reduces the reabsorption of glucose in the renal tubules, leading to increased glucose excretion and lower plasma glucose concentrations. This mechanism is particularly beneficial for patients with type 2 diabetes mellitus .

Clinical Trials

A significant study involving a similar compound demonstrated its efficacy in a Phase 2 clinical trial for type 2 diabetes patients. Participants receiving doses of the compound showed notable improvements in their glycemic control compared to placebo groups. Key metrics measured included:

- Plasma glucose levels

- Hemoglobin A1c (HbA1c) levels

- Post-prandial glucose levels

Results indicated a statistically significant reduction in these parameters, affirming the compound's potential as an effective antidiabetic agent .

Data Table: Summary of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.